molecular formula C20H21N3OS B2822443 3-benzyl-6-piperidin-1-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689227-92-7

3-benzyl-6-piperidin-1-yl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2822443
M. Wt: 351.47
InChI Key: XULMUEIDWKLZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Quinazolinone derivatives have been synthesized and evaluated for their significant biological activity against various microbial strains. For instance, compounds similar in structure have shown promising antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Anisetti & Reddy, 2012). Furthermore, antifungal activity studies on some quinazolinone derivatives have confirmed their efficacy against fungal infections, providing a pathway for the development of novel antifungal drugs (Shivan & Holla, 2011).

Antiviral and Anti-tubercular Properties

Quinazolinone derivatives have also been explored for their antiviral activities, including against respiratory and biodefense viruses, suggesting their potential in treating viral infections (Selvam et al., 2007). Additionally, the 2,4-diaminoquinazoline series has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, indicating its usefulness in tuberculosis drug discovery (Odingo et al., 2014).

Anticancer Potential

The exploration into the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones has unveiled significant anticancer activity in certain compounds, suggesting their applicability in cancer therapy research (Nowak et al., 2015).

Chemical Synthesis and Mechanistic Studies

Research into the synthesis and mechanistic studies of benzimidazo[2,1-b]quinazolin-1(1H)-ones via ultrasound-assisted methods presents new pathways in chemical synthesis, offering insights into more efficient and innovative approaches for constructing complex molecules (Chen et al., 2016).

Future Directions

Piperidine derivatives continue to be an active area of research, with new synthetic methods and applications being discovered . They are expected to continue playing a significant role in the pharmaceutical industry .

properties

IUPAC Name

3-benzyl-6-piperidin-1-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-19-17-13-16(22-11-5-2-6-12-22)9-10-18(17)21-20(25)23(19)14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULMUEIDWKLZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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